molecular formula C11H17BrN2O B6275695 N4,N4-dimethyl-3,4-dihydro-2H-1-benzopyran-4,8-diamine hydrobromide CAS No. 2763760-05-8

N4,N4-dimethyl-3,4-dihydro-2H-1-benzopyran-4,8-diamine hydrobromide

Cat. No.: B6275695
CAS No.: 2763760-05-8
M. Wt: 273.2
InChI Key:
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Description

N4,N4-Dimethyl-3,4-dihydro-2H-1-benzopyran-4,8-diamine hydrobromide is a chemical compound with the molecular formula C11H16N2O·HBr. It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4,N4-dimethyl-3,4-dihydro-2H-1-benzopyran-4,8-diamine hydrobromide typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as 3,4-dihydro-2H-1-benzopyran-4,8-diamine and dimethylamine.

  • Reaction Conditions: The reaction is carried out under specific conditions, including controlled temperature, pressure, and the presence of a suitable catalyst.

  • Purification: The product is then purified to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: N4,N4-dimethyl-3,4-dihydro-2H-1-benzopyran-4,8-diamine hydrobromide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.

Biology: In biological research, N4,N4-dimethyl-3,4-dihydro-2H-1-benzopyran-4,8-diamine hydrobromide is used to study its biological activity and potential therapeutic effects. It may be involved in assays to evaluate its interaction with biological targets.

Medicine: The compound has potential medicinal applications, including its use as a precursor for drug development. It may be investigated for its pharmacological properties and therapeutic potential in treating various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism by which N4,N4-dimethyl-3,4-dihydro-2H-1-benzopyran-4,8-diamine hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N4,N4-dimethyl-3,4-dihydro-2H-1-benzopyran-4,8-diamine: This compound is structurally similar but lacks the hydrobromide group.

  • 3,4-Dihydro-2H-1-benzopyran-4,8-diamine: A simpler analog without the dimethyl groups.

  • Other benzopyran derivatives: Various other derivatives of benzopyran with different substituents and functional groups.

Uniqueness: N4,N4-dimethyl-3,4-dihydro-2H-1-benzopyran-4,8-diamine hydrobromide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

CAS No.

2763760-05-8

Molecular Formula

C11H17BrN2O

Molecular Weight

273.2

Purity

95

Origin of Product

United States

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